molecular formula C13H9ClFN5OS B4500053 N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B4500053
M. Wt: 337.76 g/mol
InChI Key: AFTWGPBKZMHDES-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN5OS/c14-9-5-8(1-2-10(9)15)17-12(21)6-22-13-4-3-11-18-16-7-20(11)19-13/h1-5,7H,6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTWGPBKZMHDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN3C=NN=C3C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps, starting from commercially available starting materials

    Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

    Introduction of Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups onto the phenyl ring. Common reagents include chlorine gas or N-chlorosuccinimide (NCS) for chlorination, and fluorine gas or N-fluorobenzenesulfonimide (NFSI) for fluorination.

    Attachment of Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyridazine derivatives exhibit antimicrobial properties. Studies suggest that N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide may inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular processes or inhibiting essential enzymes in microbial cells.

Anticancer Potential

The compound has shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cell survival. Further investigation into its specific targets within cancer cells is ongoing.

Anti-inflammatory Properties

This compound may also possess anti-inflammatory effects. Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This application could be significant in treating chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested the antimicrobial efficacy of several triazole derivatives against common pathogens. This compound displayed significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .

Case Study 2: Anticancer Mechanism

In vitro studies on human cancer cell lines revealed that the compound could inhibit cell growth by inducing G0/G1 phase arrest and promoting apoptosis through caspase activation. These findings suggest a potential role for this compound in cancer therapy .

Case Study 3: Inflammation Modulation

Research focusing on inflammatory models indicated that this compound effectively reduced levels of TNF-alpha and IL-6 in treated cells compared to controls. This positions the compound as a candidate for further development in treating inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi; effective against S. aureus and C. albicans
AnticancerInduces apoptosis in cancer cells; affects cell cycle regulation
Anti-inflammatoryReduces pro-inflammatory cytokines; potential treatment for chronic inflammation

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-2-(1,2,4-triazol-3-ylthio)acetamide
  • N-(3-chloro-4-fluorophenyl)-2-(1,2,4-triazol-5-ylthio)acetamide
  • N-(3-chloro-4-fluorophenyl)-2-(1,2,4-triazol-4-ylthio)acetamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is unique due to the presence of the triazolopyridazine core, which imparts distinct chemical and biological properties. This core structure may enhance the compound’s stability, binding affinity, and specificity towards its molecular targets, making it a valuable candidate for further research and development.

Q & A

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:
Based on structurally related triazolo-pyridazine derivatives, strict safety measures should include:

  • Personal Protective Equipment (PPE): Use flame-retardant antistatic lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated during weighing or synthesis .
  • Storage: Store in tightly sealed containers in a dry, ventilated area away from ignition sources. Electrostatic discharge prevention measures (e.g., grounding) are critical during transfer .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and avoid draining into sewage systems .

Basic: How can researchers confirm the structural identity of this compound post-synthesis?

Answer:
A multi-analytical approach is recommended:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., chloro-fluorophenyl and triazolo-pyridazine moieties) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]+^+ ion) and fragmentation patterns .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal diffraction can resolve bond lengths and angles, particularly for the sulfanyl-acetamide linkage .

Advanced: What synthetic strategies are effective for introducing the sulfanyl-acetamide group into triazolo-pyridazine scaffolds?

Answer:
Key methodologies include:

  • Nucleophilic Substitution: React 6-mercapto-[1,2,4]triazolo[4,3-b]pyridazine with α-chloroacetamide derivatives under basic conditions (e.g., K2 _2CO3 _3/DMF, 60–80°C) to form the thioether bond .
  • Protection/Deprotection: Use tert-butylthiol (t-BuSH) as a protecting group for the pyridazine sulfur to prevent side reactions during coupling .
  • Optimization: Employ Design of Experiments (DoE) to refine reaction parameters (e.g., solvent polarity, temperature) and maximize yield .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:
Contradictions often arise from variations in:

  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Compound Purity: Validate purity (>95%) via HPLC with UV/Vis detection at 254 nm. Impurities (e.g., unreacted mercapto intermediates) may skew activity .
  • Structural Analogues: Compare activity with close derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl substitutions) to identify SAR trends .

Advanced: What analytical challenges are associated with characterizing degradation products of this compound?

Answer:
Common issues and solutions:

  • Hydrolytic Degradation: Monitor under acidic/alkaline conditions (pH 1–13) via LC-MS to detect cleavage of the sulfanyl-acetamide bond. Use H2 _2O18 ^{18} isotopic labeling to trace hydrolysis pathways .
  • Photodegradation: Expose to UV light (λ = 254 nm) and identify quinone-like byproducts using tandem MS/MS .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for triazolo-pyridazines) .

Basic: What solvents are compatible with this compound for in vitro assays?

Answer:

  • Polar Aprotic Solvents: DMSO or DMF for stock solutions (ensure sterility via 0.22-μm filtration) .
  • Aqueous Buffers: Dilute in PBS (pH 7.4) or cell culture media with ≤1% organic solvent to prevent precipitation .
  • Avoid Protic Solvents: Methanol/ethanol may promote degradation via nucleophilic attack on the acetamide group .

Advanced: How can computational modeling aid in optimizing this compound’s pharmacokinetic profile?

Answer:

  • ADMET Prediction: Use tools like SwissADME to predict logP (target <5), blood-brain barrier permeability, and CYP450 interactions .
  • Docking Studies: Model interactions with target proteins (e.g., kinase domains) to guide fluorophenyl or triazolo modifications .
  • Metabolite Prediction: Software like Meteor (Lhasa Ltd.) can identify likely Phase I/II metabolites for toxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

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